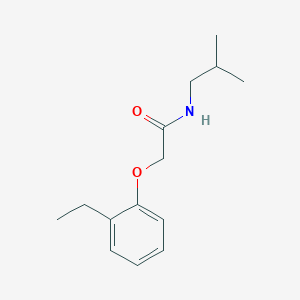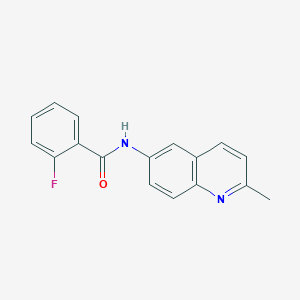![molecular formula C17H24ClN3O3 B5549128 2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[4.5]decan derivatives often involves multi-step pathways, starting from simpler nitrogen-containing compounds. For instance, the synthesis of 2,8-diazaspiro[4.5]decan derivatives has been reported using a series of condensation and cyclization reactions, highlighting the complexity and versatility of diazaspirodecan synthesis approaches (Shukla et al., 2016).
Molecular Structure Analysis
The molecular structure of diazaspirodecan derivatives, including the target compound, features a spirocyclic core with nitrogen atoms incorporated within the ring system. Crystal structure analyses provide insight into the arrangement of atoms and the conformation of the rings. For example, the structure of similar compounds has been elucidated through single-crystal X-ray diffraction, revealing the presence of planar and chair conformations in the cyclic structures (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspirodecan derivatives engage in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions can lead to the formation of new bonds and the introduction of additional functional groups, expanding the utility of the core structure. The synthesis and functionalization of diazaspiro[4.5]decan systems through oxidative cyclization highlight the reactivity of olefinic precursors in forming the spirocyclic framework (Martin‐Lopez & Bermejo, 1998).
Physical Properties Analysis
The physical properties of diazaspirodecan derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various domains. These properties are influenced by the molecular structure, the presence of substituents, and the overall molecular conformation. Studies on similar compounds provide valuable data on their physical characteristics and behaviors (Georgiadis, 1986).
Chemical Properties Analysis
The chemical properties of the target compound, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, are determined by its functional groups and molecular structure. The reactivity patterns of diazaspirodecan derivatives can be explored through studies on their interactions with various reagents and conditions, shedding light on their potential applications and limitations (Mitsumoto & Nitta, 2004).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Research on compounds with complex structures often includes pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. For example, studies on antimalarial drugs like Pyronaridine (Z. Feng, et al., 1987) have elucidated their pharmacokinetic properties, indicating rapid absorption and extensive tissue distribution, which are crucial for designing dosing regimens and enhancing bioavailability (Z. Feng, et al., 1987).
Environmental Exposure and Toxicity
Investigations into the environmental exposure and toxicity of chemical compounds are essential for assessing their impact on human health and ecosystems. Studies on the distribution and toxicity of organophosphorus pesticides (R. G. Lewis, et al., 2001) and polybrominated diphenyl ethers (PBDEs) in urban environments (A. Schecter, et al., 2003) highlight the significance of monitoring chemical pollutants and understanding their potential risks (R. G. Lewis, et al., 2001); (A. Schecter, et al., 2003).
Eigenschaften
IUPAC Name |
2-(4-chloro-1-methylpyrrole-2-carbonyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-19-11-13(18)10-14(19)15(22)21-7-5-17(12-21)4-3-6-20(16(17)23)8-9-24-2/h10-11H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOPXBYQSNETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCC3(C2)CCCN(C3=O)CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)
![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)
![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)
![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)
![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)


![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)